ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate
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Overview
Description
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate is a complex organic compound that features a unique structure combining elements of benzodioxepin and chromen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with salicylaldehyde derivatives, followed by esterification with ethyl bromoacetate . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-amine: A precursor in the synthesis of the target compound.
Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate: Shares a similar structural motif and is used in similar applications.
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
Ethyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetate is unique due to its combined structural features of benzodioxepin and chromen, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-3-6-17-11-18-22(13-21(17)32-15-24(26)28-4-2)31-14-19(25(18)27)16-7-8-20-23(12-16)30-10-5-9-29-20/h7-8,11-14H,3-6,9-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPRJCSWFQBUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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